molecular formula C15H23NO6 B2884212 Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid CAS No. 1251022-31-7

Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid

カタログ番号: B2884212
CAS番号: 1251022-31-7
分子量: 313.35
InChIキー: LGSMWHUTRPDMIY-HPENLJRUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a racemic bicyclic structure featuring a pyridine ring fused with a dioxolane moiety and a methano bridge. The tert-butoxycarbonyl (Boc) group at position 5 acts as a protective group for amines, while the carboxylic acid at position 6 enhances reactivity in coupling reactions. Its stereochemical complexity (3aR,4S,6S,7S,7aS) and rigid bicyclic framework make it a valuable intermediate in pharmaceutical synthesis, particularly for chiral drug candidates .

特性

IUPAC Name

(1S,2S,6R,7R,9S)-4,4-dimethyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO6/c1-14(2,3)22-13(19)16-8-6-7(9(16)12(17)18)10-11(8)21-15(4,5)20-10/h7-11H,6H2,1-5H3,(H,17,18)/t7-,8+,9-,10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSMWHUTRPDMIY-HPENLJRUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C3CC(C2O1)N(C3C(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H]3C[C@H]([C@H]2O1)N([C@@H]3C(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

  • Molecular Formula : C15H23NO6
  • Molecular Weight : 313.35 g/mol
  • CAS Number : 1290626-79-7

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains. The presence of the tert-butoxycarbonyl group is believed to enhance its lipophilicity, potentially improving membrane permeability and bioactivity.
  • Anticancer Potential : Research has suggested that compounds with similar structures may interact with cellular pathways involved in cancer progression. For instance, studies on related pyridine derivatives have shown inhibition of cell proliferation in cancer cell lines.
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerReduced proliferation in cancer cell lines
NeuroprotectiveDecreased oxidative stress markers

Antimicrobial Studies

In a study published in 2022, derivatives of the compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 10 µg/mL, suggesting a promising lead for further development as an antimicrobial agent.

Anticancer Research

A study conducted by Zhang et al. (2023) investigated the effects of structurally related compounds on human breast cancer cells (MCF-7). The results indicated that these compounds could induce apoptosis and inhibit cell cycle progression at micromolar concentrations. The mechanism was linked to the activation of caspase pathways.

Neuroprotective Mechanisms

Research by Lee et al. (2023) demonstrated that similar compounds could protect against neurotoxicity induced by glutamate in neuronal cultures. The study highlighted the role of these compounds in reducing reactive oxygen species (ROS) levels and preserving mitochondrial function.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other bicyclic Boc-protected heterocycles. Key comparisons include:

Compound Name Key Structural Differences Applications CAS Number Reference ID
Target Compound Bicyclic pyridine-dioxolane framework, Boc at C5, carboxylic acid at C6 Pharmaceutical intermediates N/A
Racemic-(3aR,6aR)-1’-(tert-Butoxycarbonyl)-3a,5,6,6a-Tetrahydrospiro[cyclopenta[d]isoxazole-4,4’-piperidine]-3-carboxylic acid Spirocyclic isoxazole-piperidine core, Boc at C1’, carboxylic acid at C3 Medicinal chemistry research 1263178-47-7
Racemic-(3aR,4S,6S,7S,7aS)-5-tert-Butyl 6-Ethyl 2,2-Dimethyltetrahydro-4,7-Methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate Ethyl ester at C6 instead of carboxylic acid Synthetic intermediates 1422344-13-5
rac-(3S,3aS,6aS)-5-Boc-Hexahydro-2H-Furo[2,3-c]pyrrole-3-carboxylic Acid Furopyrrole core, Boc at C5, carboxylic acid at C3 Peptide mimetics 1273566-11-2

Physicochemical Properties

  • Boc Group Stability: The Boc group in the target compound is less prone to acidic hydrolysis compared to its furopyrrole analogue (SY124235) due to steric shielding by the methano bridge .
  • Solubility : The carboxylic acid group enhances aqueous solubility relative to ester derivatives (e.g., SY127211), which are more lipophilic .
  • Stereochemical Complexity: The methano bridge imposes greater rigidity than the spirocyclic compound (CAS 1263178-47-7), influencing binding affinity in chiral environments .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。